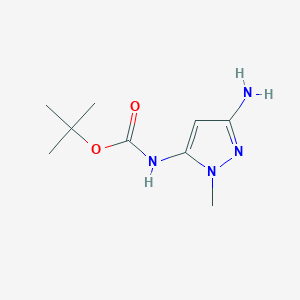![molecular formula C10H8ClF3O B6230040 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 139297-83-9](/img/no-structure.png)
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 139297-83-9 . It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-chloro-3-[3-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 41-44 degrees Celsius .Aplicaciones Científicas De Investigación
Agrochemical Industry Applications
The trifluoromethyl group is a key structural motif in active agrochemical ingredients. Compounds with this group, such as 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, are used in the synthesis of pesticides. These compounds are valued for their ability to protect crops from pests due to their unique physicochemical properties .
Pharmaceutical Industry Applications
In the pharmaceutical sector, the trifluoromethyl group enhances the biological activity of drugs. Derivatives of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one may be used in the development of new medications, especially those requiring the unique characteristics of the trifluoromethyl group for improved potency and stability .
Veterinary Product Development
Similar to its use in human pharmaceuticals, the trifluoromethyl group in compounds like 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can be utilized in veterinary medicine. The group’s properties contribute to the efficacy of treatments for animals .
Synthesis of Trifluoromethylpyridines
This compound can act as an intermediate in the synthesis of trifluoromethylpyridines, which are used extensively in both agrochemical and pharmaceutical industries. The trifluoromethyl group contributes to the desired biological activities of the final products .
FDA-Approved Drug Synthesis
The trifluoromethyl group-containing compounds are part of the synthesis of FDA-approved drugs. The unique properties of the group, such as the ability to lower the pKa of certain drug molecules, make it a valuable component in drug design and development .
Organic Chemistry Research
In organic chemistry, the trifluoromethyl group is of significant interest due to its impact on the physical properties of molecules. Research into compounds like 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can lead to discoveries in material science and catalysis .
Development of Functional Materials
The incorporation of the trifluoromethyl group into materials can result in novel properties, making it a subject of study for the development of advanced materials with specific functionalities .
Environmental Science Studies
Compounds with the trifluoromethyl group are also studied for their environmental impact, particularly in the context of their use in agrochemicals and pharmaceuticals. Understanding the behavior and breakdown of such compounds is crucial for assessing their long-term effects on ecosystems .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This suggests that compounds containing the trifluoromethyl group, like “1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one”, could potentially have applications in the development of new drugs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol.", "Step 2: The intermediate is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one." ] } | |
Número CAS |
139297-83-9 |
Nombre del producto |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one |
Fórmula molecular |
C10H8ClF3O |
Peso molecular |
236.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



